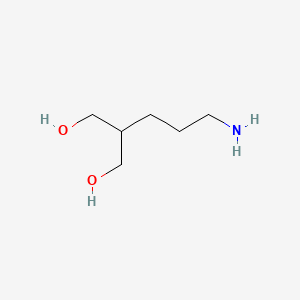

2-(3-Aminopropyl)propane-1,3-diol

Description

2-(3-Aminopropyl)propane-1,3-diol is a polyol derivative characterized by a propane-1,3-diol backbone with a 3-aminopropyl group (-CH₂CH₂CH₂NH₂) attached to the central carbon.

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-(3-aminopropyl)propane-1,3-diol |

InChI |

InChI=1S/C6H15NO2/c7-3-1-2-6(4-8)5-9/h6,8-9H,1-5,7H2 |

InChI Key |

ALFVYOCDIWKQRY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CO)CO)CN |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination and Hydrogenation of 1,3-Propanediol or 1-Amino-3-propanol

One major route to amino alcohols structurally similar to this compound is the catalytic amination of 1,3-propanediol or 1-amino-3-propanol. This involves:

- Hydrogenation in the presence of ammonia or primary amines.

- Use of heterogeneous catalysts such as nickel, cobalt, or copper under elevated temperature and pressure.

- The reaction typically proceeds via aminative hydrogenation, converting hydroxyl groups to amino groups while preserving the diol structure.

This method has been used industrially for related diamines and amino alcohols, offering yields up to 95% under optimized conditions (e.g., 195 °C, 10–20 MPa).

Reductive Amination of Aldehydes or Ketones with Primary Amines

Symmetrical secondary amines and amino alcohols can be synthesized by reductive amination of aldehydes or ketones with primary amines, releasing water as a byproduct. For this compound, this could involve:

- Reaction of 3-hydroxypropanal (or related aldehydes) with 3-aminopropyl derivatives.

- Catalysts include metal-based systems such as platinum, nickel, or cobalt.

- The process is conducted under hydrogen atmosphere to facilitate reduction.

This approach is supported by patent literature describing the preparation of symmetrical secondary amines and related polyamines.

Continuous Catalytic Amination of 1,3-Propanediamine

A patented process describes the continuous catalytic amination of 1,3-propanediamine (1,3-PDA) to produce bis(3-aminopropyl)amine (dipropylenetriamine), a compound structurally related to this compound. Although this patent focuses on dipropylenetriamine, the methodology is relevant for preparing related amino alcohols by modifying reaction conditions and starting materials:

Chemical Synthesis from Glycerol Derivatives

Although primarily focused on 1,3-propanediol synthesis, chemical routes involving glycerol hydrogenolysis provide insight into the preparation of amino alcohols:

- Glycerol can be converted to 3-hydroxypropionaldehyde (3-HPA) via dehydration.

- Subsequent catalytic hydrogenation and amination steps can yield amino alcohols.

- Noble metal catalysts (e.g., Pt/WOx/Al2O3) enhance selectivity and yield.

- These methods are environmentally favorable alternatives to traditional chemical synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aminative hydrogenation of 1,3-propanediol | 1,3-Propanediol, ammonia | Ni, Co, Cu | 195 °C, 10–20 MPa | Up to 95 | Industrially established; high conversion with some side products |

| Reductive amination of aldehydes with primary amines | 3-Hydroxypropanal, 3-aminopropyl derivatives | Pt, Ni, Co | Elevated T, H2 atmosphere | Variable | Allows formation of symmetrical secondary amines and amino alcohols |

| Continuous catalytic amination of 1,3-propanediamine | 1,3-Propanediamine | Heterogeneous catalyst | 50–250 °C, 5–350 bar | High | Patented process; scalable; used for related polyamines |

| Glycerol hydrogenolysis and amination | Glycerol | Pt/WOx/Al2O3 | Aqueous phase, moderate T and P | Moderate | Environmentally friendly; uses renewable feedstock; catalyst development ongoing |

Research Findings and Optimization Notes

Catalyst Selection: Transition metal catalysts (Ni, Co, Cu) are effective for amination but require optimization to minimize side reactions such as cyclization or over-alkylation.

Reaction Conditions: Higher pressures and temperatures increase conversion but may promote by-product formation; continuous flow reactors improve space-time yields and selectivity.

Feedstock Purity: Use of pure 1,3-propanediol or 1,3-propanediamine feedstocks enhances product purity; glycerol-based routes require careful control of dehydration and hydrogenolysis steps to avoid polymeric by-products.

Environmental Considerations: Biosynthetic and catalytic hydrogenolysis methods are being developed to reduce environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted amines or alcohols .

Scientific Research Applications

2-(3-Aminopropyl)propane-1,3-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The substituent on the propane-1,3-diol backbone significantly influences properties like solubility, polarity, and reactivity. Below is a comparative analysis:

Table 1: Substituent Impact on Key Properties

*Calculated based on structural formula.

Key Observations :

- Amino vs. Hydroxy Groups: The amino group in this compound likely increases water solubility compared to non-polar substituents (e.g., cyclohexyl in ). However, its longer alkyl chain may slightly reduce solubility relative to 2-Aminopropane-1,3-diol .

Q & A

Q. What are the established synthetic routes for 2-(3-Aminopropyl)propane-1,3-diol, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis of amino-propanediol derivatives often involves multi-step reactions, including hydrogenation, bromination, and intermediate purification. For example, hydrogenation of precursors using catalysts like Pd/C in ethanol under acidic conditions (e.g., HCl) is a common step to reduce nitro or unsaturated intermediates to the target amine-diol structure . Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and functional groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Stability testing under varying pH and temperature conditions is essential, as amino-propanediols may exhibit hygroscopicity or decomposition under extreme conditions .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if dust or aerosols form .

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., diatomite) and decontaminate surfaces with ethanol .

- Storage : Store in airtight containers at <25°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step in the synthesis of this compound derivatives to minimize side reactions?

- Methodological Answer : Side reactions during hydrogenation (e.g., over-reduction or catalyst poisoning) can be mitigated by:

- Catalyst Selection : Use Pd/C with controlled particle size (e.g., 5% Pd/C) to enhance selectivity .

- Solvent Optimization : Ethanol or methanol as solvents improves intermediate solubility and reduces byproduct formation.

- Acid Additives : Adding HCl stabilizes the amine product and prevents catalyst deactivation .

Example protocol: Suspending 5% Pd/C in ethanol with 1 N HCl, followed by dropwise addition of the precursor, yields >90% purity after filtration and recrystallization .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Validation : Conduct accelerated stability studies at pH 1–14 and monitor degradation via HPLC. Compare results with density functional theory (DFT) predictions of bond dissociation energies.

- pH-Dependent NMR : Track proton shifts to identify unstable functional groups (e.g., amine protonation at low pH).

- Controlled Environment Testing : Use inert atmospheres (N₂/Ar) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What methodological approaches are employed to assess the bioactivity of this compound derivatives in pharmacological research?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., sphingosine-1-phosphate receptors) using fluorescence polarization or radioligand displacement assays .

- Cellular Uptake Studies : Use fluorescently tagged derivatives to quantify membrane permeability via confocal microscopy.

- Toxicity Profiling : Evaluate cytotoxicity in HEK-293 or HepG2 cell lines using MTT assays, referencing GHS Category 1A skin irritation data for safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.